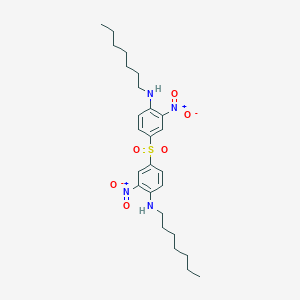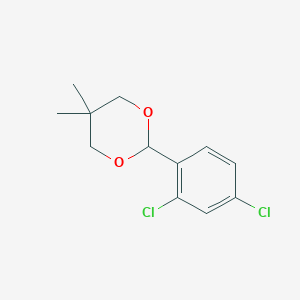
2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane is an organic compound characterized by the presence of a dioxane ring substituted with a dichlorophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of 2,4-dichlorophenol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Acetone or other suitable organic solvents
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of dichlorophenyl ketones or carboxylic acids.
Reduction: Formation of dichlorophenyl alcohols or alkanes.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets, leading to the disruption of cellular processes. The compound may inhibit enzyme activity or interfere with cell membrane integrity, resulting in antimicrobial effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar dichlorophenyl structure but different functional groups.
2,4-Dichlorobenzyl alcohol: An antiseptic compound with a similar dichlorophenyl group but different chemical properties.
Uniqueness
2-(2,4-Dichlorophenyl)-5,5-dimethyl-1,3-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical reactivity and potential applications. Its combination of dichlorophenyl and dioxane moieties makes it a versatile compound in various research and industrial applications.
Properties
CAS No. |
5436-85-1 |
|---|---|
Molecular Formula |
C12H14Cl2O2 |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C12H14Cl2O2/c1-12(2)6-15-11(16-7-12)9-4-3-8(13)5-10(9)14/h3-5,11H,6-7H2,1-2H3 |
InChI Key |
WUXKVKLALVHUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=C(C=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


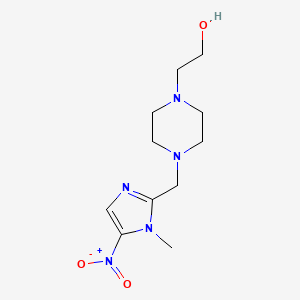
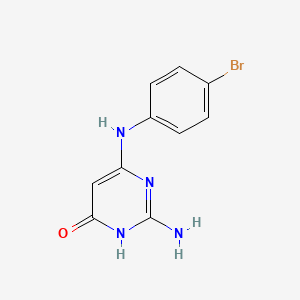
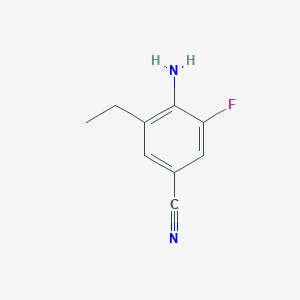
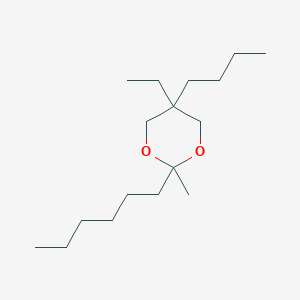
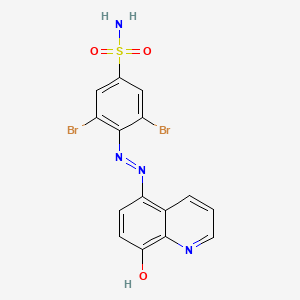
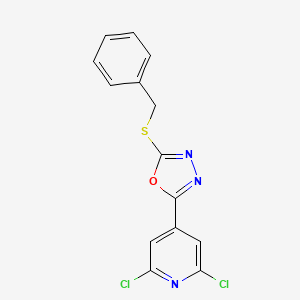

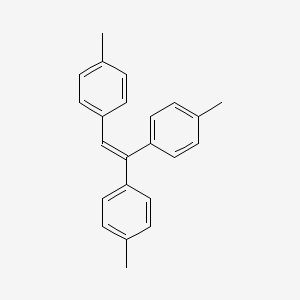
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)

